![molecular formula C13H8BrF3OZn B14888236 4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. It is used primarily in organic synthesis, particularly in cross-coupling reactions. The compound is characterized by the presence of a phenylzinc bromide moiety, which is bonded to a trifluorophenoxy group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene+Zn→4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: THF is a common solvent due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used to modify biomolecules for research purposes.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The phenylzinc bromide moiety can donate electrons to electrophilic centers, facilitating the formation of new bonds. The trifluorophenoxy group can influence the reactivity and stability of the compound, making it suitable for specific transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylmagnesium bromide: Similar in structure but contains a magnesium atom instead of zinc.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group instead of a trifluorophenoxy group.
Uniqueness
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the trifluorophenoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous.
By understanding the properties, preparation methods, and applications of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide, researchers can effectively utilize this compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C13H8BrF3OZn |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2,3-trifluoro-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ZOTJDKQHHBDOMS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)COC2=CC(=C(C(=C2)F)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)
![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
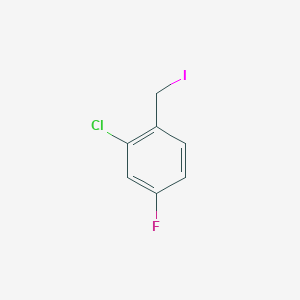
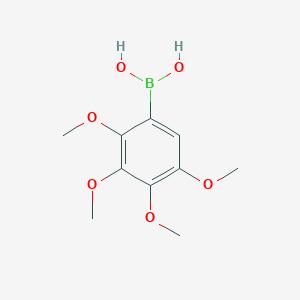
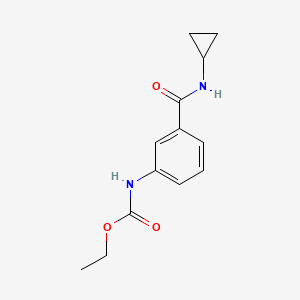
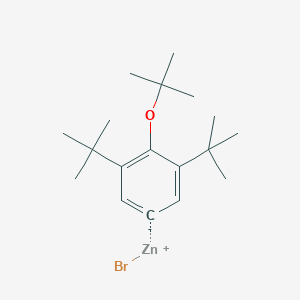



![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
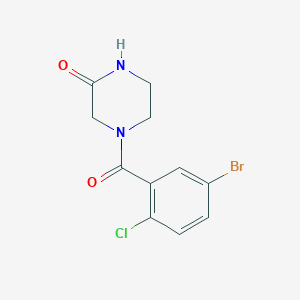

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)

